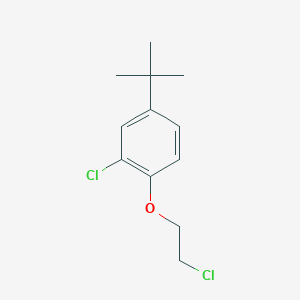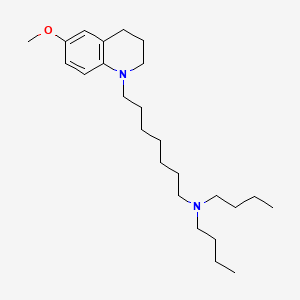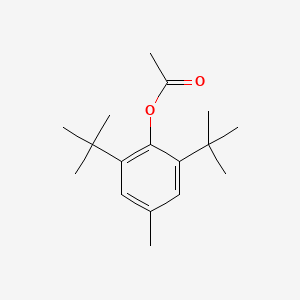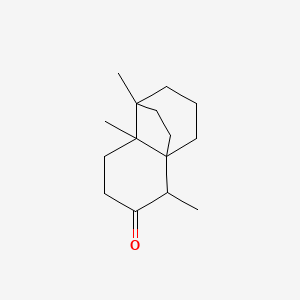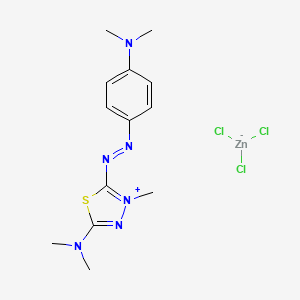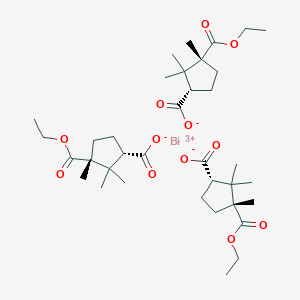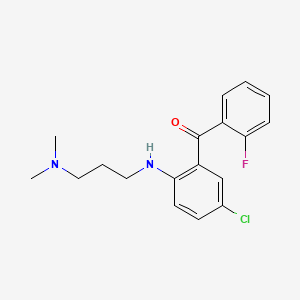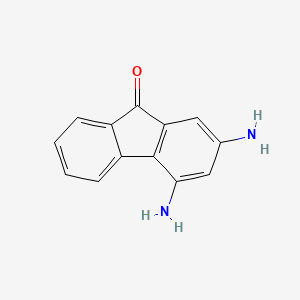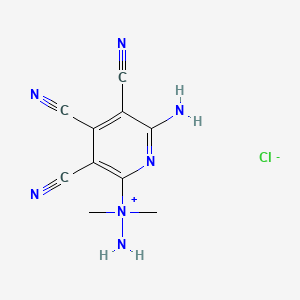
Hydrazinium, (2-amino-3,4,5-tricyano-6-pyridinyl)dimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinium, (2-amino-3,4,5-tricyano-6-pyridinyl)dimethyl-, chloride is a nitrogen-rich compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a hydrazinium ion bonded to a pyridine ring substituted with amino and cyano groups. The chloride ion serves as the counterion, balancing the charge of the hydrazinium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, (2-amino-3,4,5-tricyano-6-pyridinyl)dimethyl-, chloride typically involves the reaction of hydrazine with a pyridine derivative. One common method includes the nucleophilic substitution of a halogenated pyridine with hydrazine, followed by the introduction of cyano groups through a cyanation reaction. The reaction conditions often require a solvent such as methanol or ethanol and a catalyst to facilitate the substitution and cyanation processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, including crystallization and filtration, are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hydrazinium, (2-amino-3,4,5-tricyano-6-pyridinyl)dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and nitrogen oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydrazinium, (2-amino-3,4,5-tricyano-6-pyridinyl)dimethyl-, chloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex nitrogen-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of high-energy materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which Hydrazinium, (2-amino-3,4,5-tricyano-6-pyridinyl)dimethyl-, chloride exerts its effects involves interactions with nitrogen-containing enzymes and pathways. The hydrazinium ion can act as a nucleophile, participating in various biochemical reactions. The cyano groups can also interact with enzymes, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinium cyamelurate
- 4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine
- 2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
Uniqueness
Hydrazinium, (2-amino-3,4,5-tricyano-6-pyridinyl)dimethyl-, chloride is unique due to its combination of hydrazinium and pyridine structures, along with multiple cyano groups. This combination provides a high nitrogen content and potential for various chemical modifications, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
102570-93-4 |
|---|---|
Molecular Formula |
C10H10ClN7 |
Molecular Weight |
263.69 g/mol |
IUPAC Name |
amino-(6-amino-3,4,5-tricyanopyridin-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C10H10N7.ClH/c1-17(2,15)10-8(5-13)6(3-11)7(4-12)9(14)16-10;/h15H2,1-2H3,(H2,14,16);1H/q+1;/p-1 |
InChI Key |
CZKKVAFFOJXZHD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C1=C(C(=C(C(=N1)N)C#N)C#N)C#N)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


